Articainic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methyl-3-[2-(propylamino)propanoylamino]thiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-4-5-13-8(3)11(15)14-9-7(2)6-18-10(9)12(16)17/h6,8,13H,4-5H2,1-3H3,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUPKINKNYDFRIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(C)C(=O)NC1=C(SC=C1C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50921296 | |
| Record name | 3-{[1-Hydroxy-2-(propylamino)propylidene]amino}-4-methylthiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50921296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114176-52-2 | |
| Record name | 2-Carboxyarticaine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114176522 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-{[1-Hydroxy-2-(propylamino)propylidene]amino}-4-methylthiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50921296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ARTICAINE ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99R4WP7QC7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Chemical Synthesis and Derivatization Strategies of Articainic Acid
Established and Novel Synthetic Pathways for Articainic Acid
Direct chemical synthesis routes for this compound are not extensively documented in scientific literature, as it is predominantly obtained via the hydrolysis of its parent drug, articaine (B41015). nih.govchemicalbook.com Therefore, the synthesis of this compound is intrinsically linked to the synthesis of articaine. The established pathway to articaine hydrochloride, the precursor to articaine, involves a multi-step process.
One common synthetic route begins with the amidation of 4-methyl-3-aminothiophene-2-methyl formate (B1220265) using 2-chloropropionyl chloride. This is followed by an ammoniation reaction with propylamine (B44156) to yield articaine. Finally, a salification reaction with concentrated hydrochloric acid produces articaine hydrochloride. patsnap.comgoogle.com The subsequent hydrolysis of the methyl ester group of articaine yields this compound. This hydrolysis can occur in vivo through the action of plasma esterases or can be performed in a laboratory setting under appropriate reaction conditions. nih.govnih.gov
Novel synthetic pathways that may offer improvements in yield, purity, or efficiency are a continuous area of research in pharmaceutical manufacturing. For articaine, and by extension this compound, variations in catalysts, solvents, and reaction conditions are explored to optimize the established synthetic route.
| Step | Reactants | Product |
| Amidation | 4-methyl-3-aminothiophene-2-methyl formate, 2-chloropropionyl chloride | Amidated intermediate |
| Ammoniation | Amidated intermediate, Propylamine | Articaine |
| Salification | Articaine, Concentrated hydrochloric acid | Articaine hydrochloride |
| Hydrolysis | Articaine | This compound |
Synthesis and Characterization of this compound Analogs and Precursors
The synthesis of analogs of this compound and its precursors is crucial for structure-activity relationship (SAR) studies and the development of new chemical entities. While specific literature on the synthesis of a wide range of this compound analogs is limited, the general principles of medicinal chemistry suggest that modifications could be made to various parts of the molecule.
Precursors to articaine, and therefore this compound, have been synthesized with variations in the thiophene (B33073) ring, the amide linkage, and the amine substituent. For instance, the synthesis of local anesthetics derived from phenylacetamides provides a framework for creating analogs. quimicaorganica.org By substituting the 2,6-dimethylaniline (B139824) in the synthesis of lidocaine (B1675312) with other aromatic or heterocyclic amines, a variety of amide-based local anesthetics can be produced. quimicaorganica.org A similar approach could be applied to the synthesis of articaine precursors to generate a library of analogs.
The characterization of these synthesized precursors and potential analogs would involve a suite of analytical techniques to confirm their structure and purity. These techniques typically include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure.
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.
Melting Point Analysis: To assess the purity of the compound.
Detailed research findings on the synthesis and characterization of specific this compound analogs are not widely available in the public domain.
| Precursor/Analog Type | Potential Modification Site | Rationale for Modification |
| Thiophene Ring Analogs | Substitution on the thiophene ring | To investigate the influence of electronic and steric effects on activity and metabolism. |
| Amide Linkage Analogs | Alteration of the amide bond | To study the impact on stability and enzymatic hydrolysis. |
| Amine Substituent Analogs | Variation of the alkyl groups on the nitrogen atom | To explore changes in lipophilicity and protein binding. |
Application of Sustainable Chemical Methodologies in this compound Synthesis
The pharmaceutical industry is increasingly adopting green chemistry principles to reduce its environmental footprint. ispe.orgpfizer.comresearchgate.net While specific studies on the application of sustainable methodologies to this compound or articaine synthesis are not abundant, the principles of green chemistry can be applied to the known synthetic routes.
Key areas for the application of green chemistry in the synthesis of articaine, the precursor to this compound, include:
Solvent Selection: Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or supercritical fluids. mdpi.com
Catalysis: Utilizing more efficient and environmentally benign catalysts to reduce energy consumption and waste. ispe.org Biocatalysis, using enzymes, presents a promising green alternative for specific chemical transformations. nih.gov
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. researchgate.net
Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. researchgate.net
Waste Reduction: Developing processes that minimize the formation of byproducts and facilitate the recycling of reagents and solvents. ispe.org
For example, the synthesis of other amide local anesthetics has been explored using multicomponent reactions (MCRs), which can significantly improve atom economy and reduce the number of synthetic steps. researchgate.net A similar approach could potentially be developed for articaine. Furthermore, solvent-free synthesis methods, where reactants are heated together without a solvent, have also been investigated for amide synthesis and represent a significant advancement in green chemistry. researchgate.net
| Green Chemistry Principle | Application in Articaine/Articainic Acid Synthesis | Potential Benefit |
| Use of Safer Solvents | Replacing chlorinated solvents with greener alternatives like cyclopentyl methyl ether. nih.gov | Reduced environmental impact and improved worker safety. |
| Use of Catalysis | Employing enzymatic catalysts for amide bond formation. nih.gov | High selectivity, mild reaction conditions, and reduced waste. |
| High Atom Economy | Development of multicomponent reactions for the synthesis of the articaine scaffold. researchgate.net | Fewer reaction steps, reduced raw material consumption, and less waste. |
| Energy Efficiency | Microwave-assisted synthesis to reduce reaction times and energy input. mdpi.com | Faster reactions and lower energy costs. |
Enzymology and Biochemical Transformation Mechanisms of Articainic Acid
Enzymatic Hydrolysis of Articaine (B41015) to Articainic Acid
Articaine, an amide-type local anesthetic, possesses a unique ester group that renders it susceptible to rapid hydrolysis. This process is largely responsible for the drug's short systemic half-life and contributes to its favorable safety profile.
The primary pathway for articaine metabolism involves its hydrolysis into this compound, an inactive metabolite. This reaction is predominantly catalyzed by esterases present in plasma and to a lesser extent by hepatic enzymes. Specifically, serum esterases and plasma carboxylesterases are identified as the key enzymes responsible for this rapid hydrolysis fda.govresearchgate.netvivarep.comresearchgate.netfarmaciajournal.comsmolecule.comresearchgate.netmedsafe.govt.nznih.govchemicalbook.comstatpearls.compopline.org. While these enzymes are well-established as the mediators of this transformation, specific isoforms of esterases or carboxylesterases have not been extensively detailed in the literature for articaine metabolism, although attempts to identify them have been suggested fda.gov.
The hydrolysis of articaine to this compound follows Michaelis-Menten kinetics, indicating a saturable enzymatic process researchgate.netnih.gov. In vitro studies have provided key kinetic parameters, demonstrating a dependence on substrate concentration and enzyme saturation at higher levels researchgate.netnih.gov.
Table 3.1.2: In Vitro Kinetic Parameters for Articaine Hydrolysis
| Parameter | Value at pH 8.2 | Value at pH 7.2 | Reference |
| Km | 175 µg/mL | 22.1 µg/mL | researchgate.net |
| Vmax | 2.1 µg/mL/min | 0.17 µg/mL/min | researchgate.net |
The catalytic mechanism involves the cleavage of the ester linkage within the articaine molecule, yielding this compound and methanol (B129727) chemicalbook.comchemicalbook.com. This hydrolysis is the principal route of articaine metabolism, with approximately 90-95% of the drug being metabolized in the blood via plasma esterases, and only about 5-10% undergoing metabolism in the liver vivarep.comfarmaciajournal.commedsafe.govt.nzstatpearls.comhenryschein.comjptcp.comdrugs.com.
The enzymatic activity of esterases involved in articaine hydrolysis is influenced by the biochemical microenvironment, particularly pH. Studies have shown that the metabolism of articaine exhibits pH-dependent Michaelis-Menten kinetics researchgate.netnih.gov. For instance, the Michaelis constant (Km) and maximum reaction rate (Vmax) vary significantly with pH, as illustrated in Table 3.1.2. This suggests that the efficiency of hydrolysis can be modulated by the local pH conditions within the body researchgate.net.
Subsequent Biotransformations of this compound
Following its formation, this compound, being pharmacologically inactive, undergoes further metabolic processing primarily in the kidneys before excretion.
A significant portion of this compound is further metabolized through glucuronidation, a phase II metabolic pathway. This process primarily occurs in the kidneys, where this compound is conjugated with glucuronic acid to form this compound glucuronide fda.govresearchgate.netmedsafe.govt.nzchemicalbook.comchemicalbook.comjptcp.comnih.govcapes.gov.brdovepress.comrxlist.com43.230.198researchgate.netnih.govprimescholars.comprimescholars.com. While glucuronidation is a well-established pathway mediated by UDP-glucuronosyltransferase (UGT) enzyme systems, the specific UGT isoforms involved in the conjugation of this compound have not been explicitly identified in the provided literature. Approximately 25% of the administered dose of this compound is excreted in this glucuronidated form capes.gov.brresearchgate.netnih.govprimescholars.comprimescholars.com.
Beyond glucuronidation, this compound can potentially undergo other metabolic transformations, although these pathways are less characterized compared to glucuronidation. Literature suggests that after hydrolysis, the reaction can proceed through several routes, including the cleavage of the carboxylic acid, formation of an amino group via internal cyclization, and oxidation chemicalbook.comchemicalbook.com43.230.198. These pathways may lead to various minor metabolites, though their specific structures and biological significance remain less defined chemicalbook.comchemicalbook.com.
Table 3.2.2: Excretion Pathways of this compound
| Excretion Form | Percentage of this compound | Primary Site | Reference |
| Unchanged this compound | Approximately 75% | Kidneys | chemicalbook.comnih.govcapes.gov.brdovepress.comresearchgate.netnih.govprimescholars.comprimescholars.com |
| This compound Glucuronide | Approximately 25% | Kidneys | fda.govresearchgate.netmedsafe.govt.nzchemicalbook.comchemicalbook.comjptcp.comnih.govcapes.gov.brdovepress.comrxlist.com43.230.198researchgate.netnih.govprimescholars.comprimescholars.com |
In Vitro and Ex Vivo Models for Metabolic Studies
The investigation into the biochemical transformation mechanisms of this compound primarily relies on in vitro and ex vivo models. These experimental systems allow for the precise study of enzymatic reactions, kinetic parameters, and the identification of metabolic products without the complexities of a living organism. The majority of research has focused on the formation of this compound from its precursor, articaine, utilizing biological matrices and isolated enzyme systems.
In Vitro Models for this compound Formation
In Vitro Serum Models for Esterase-Mediated Hydrolysis: The principal metabolic pathway for articaine involves the hydrolysis of its ester linkage, a reaction predominantly catalyzed by plasma esterases, also known as serum esterases or butyrylcholinesterase. In vitro studies employing heated human serum samples incubated with articaine are crucial for characterizing this transformation. These studies have established that the metabolism of articaine by serum esterases follows Michaelis-Menten kinetics, indicating a saturable process at higher substrate concentrations nih.govpopline.org. Research has quantified key kinetic parameters, demonstrating a notable pH dependency. Experiments conducted at pH 8.2 and pH 7.2 have provided distinct values for the Michaelis constant (Km) and maximum reaction rate (Vmax) nih.gov. Analytical techniques such as high-performance liquid chromatography (HPLC) are employed to accurately quantify the concentrations of both articaine and its primary metabolite, this compound, within these experimental setups nih.govpopline.org.
Table 1: Kinetic Parameters of Articaine Hydrolysis by Serum Esterases (in vitro)
| Enzyme/Model System | pH | Km (µg/mL) | Vmax (µg/mL/min) | Analytical Method | Reference |
|---|---|---|---|---|---|
| Heated Human Serum | 8.2 | 175 | 2.1 | HPLC | nih.gov |
The data indicates that serum esterase activity is influenced by pH, with higher hydrolysis rates observed at more alkaline conditions nih.gov. The saturable nature of this metabolic pathway suggests that at elevated systemic concentrations of articaine, the capacity of serum esterases can be reached, potentially impacting the drug's pharmacokinetic profile and duration of action nih.gov.
In Vitro Protein Binding Studies: To assess the availability of articaine for enzymatic metabolism, in vitro protein binding studies have been performed. These investigations demonstrate significant binding of articaine to plasma proteins, predominantly human serum albumin and γ-globulins. Typically, 60% to 80% of articaine hydrochloride is bound to these proteins at physiological temperatures (37°C) nih.govdrugs.comfda.govseptodont-en.canih.govfda.gov. Protein binding is a critical factor as it influences the unbound fraction of the drug, which is considered the pharmacologically active and metabolically available portion.
Ex Vivo Models for Metabolic Studies
Ex vivo models, which involve the use of intact tissues or organs, offer a more complex yet potentially more physiologically relevant environment for studying metabolic transformations. However, specific ex vivo models dedicated to the detailed study of this compound formation or its subsequent metabolism are less documented in the literature compared to the in vitro approaches. The research landscape for this compound's metabolic fate has largely concentrated on the in vitro characterization of the enzymes responsible for its formation from articaine, particularly plasma esterases and hepatic microsomal systems. Therefore, the primary source of detailed metabolic data for this compound formation originates from these controlled in vitro experimental settings.
Q & A
Q. What statistical approaches are optimal for analyzing clustered pharmacokinetic data (e.g., repeated measurements from the same subject)?
- Methodological Answer : Mixed-effects models account for intra-subject correlation and missing data. For non-linear pharmacokinetic profiles, use the first-order conditional estimation (FOCE) method. Software like NONMEM or Monolix facilitates hierarchical modeling. Sensitivity analyses should assess robustness to distributional assumptions (e.g., log-normal vs. Gaussian errors). Report model diagnostics (e.g., residual plots, AIC/BIC values) to justify methodological choices .
Methodological Best Practices
- Reproducibility : Document experimental protocols in line with journal guidelines (e.g., Beilstein Journal of Organic Chemistry), including raw data, calibration curves, and chromatograms as supplementary materials .
- Data Contradictions : Apply triangulation by combining in vitro, in vivo, and in silico data to resolve inconsistencies .
- Ethical Reporting : Disclose funding sources, conflicts of interest, and species-specific ethical approvals per Arctic research guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
